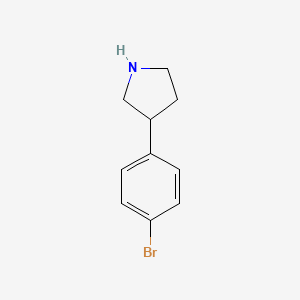
3-(4-溴苯基)吡咯烷
描述
3-(4-Bromophenyl)pyrrolidine (also known as 4-bromopyrrolidine) is a heterocyclic compound with the molecular formula C7H9BrN. It is a colorless, odourless, and crystalline solid with a melting point of around 110°C. This compound has been of interest in the scientific community due to its potential applications in medicinal chemistry and organic synthesis.
科学研究应用
化学结构和相互作用
- 对类似化合物甲基 3-(4-溴苯基)-1-甲基-1,2,3,3a,4,9b-六氢苯并[f]色满并[4,3-b]吡咯-3a-羧酸酯的研究揭示了其分子结构内的特定构象和相互作用。该研究突出了这些化合物晶体结构中重要的取向和氢键模式 (Nirmala 等人,2009 年)。
不对称合成和分子对接
- 对吡咯烷衍生物(包括具有溴苯基基团的化合物)的不对称合成和分子对接研究已针对其潜在抗凝血酶活性进行了调查。这项研究表明对映体纯度在治疗相关化合物开发中的重要性 (Ayan 等人,2013 年)。
烯胺酮中的氢键模式
- 对 (2Z)-1-(4-溴苯基)-2-(吡咯烷-2-亚甲基)乙酮及其类似物的研究证明了复杂的氢键模式。这些化合物表现出显着的分子内和分子间氢键,影响它们的晶体结构和潜在的药物应用 (Balderson 等人,2007 年)。
抑制糖苷酶和肿瘤细胞生长
- 与溴苯基-吡咯烷化合物相关的取代吡咯烷-3,4-二醇衍生物已显示出抑制糖苷酶和影响肿瘤细胞生长的作用。这项研究表明这些化合物在开发癌症治疗剂方面的潜力 (Fiaux 等人,2005 年)。
吡咯烷-3-氰基吡啶衍生物的抗菌活性
- 对 2-溴-4-(吡咯烷-1-基)吡啶-3-腈及其衍生物的研究揭示了对各种细菌的显着抗菌活性。这突出了溴苯基-吡咯烷化合物在开发新型抗菌剂方面的潜力 (Bogdanowicz 等人,2013 年)。
合成和抗癌评估
- 涉及具有溴苯基部分的 3-氰基-1,4,6-三取代-2(1H)-吡啶酮的研究显示出中等的抗肿瘤潜力。这项研究强调了吡咯烷环上特定取代基对抗肿瘤活性的重要性 (Rostom 等人,2011 年)。
痕量金属分析
- 一项研究利用与溴苯基-吡咯烷化合物密切相关的四-(4-溴苯基)-卟啉对痕量金属进行在线富集和分离。这展示了此类化合物在分析化学中用于检测痕量元素的应用 (Hu 等人,2002 年)。
光学和非线性光学研究
- 已合成具有溴苯基基团的查耳酮衍生物,并根据反饱和吸收研究了其光限制行为。这表明溴苯基-吡咯烷化合物在光电应用中的潜在用途 (Menezes 等人,2016 年)。
选择性传感应用
- 与溴苯基-吡咯烷化合物相关的吡咯烷约束双吡啶基-丹磺酸偶联物展示了对 Al(3+) 离子的选择性传感。此类化合物在开发选择性化学传感器方面可能很有价值 (Maity & Govindaraju, 2010 年)。
安全和危害
3-(4-Bromophenyl)pyrrolidine is considered hazardous. It is toxic if swallowed, harmful in contact with skin, and harmful if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
未来方向
The pyrrolidine ring, as found in 3-(4-Bromophenyl)pyrrolidine, is a promising scaffold for the design of new compounds with different biological profiles . Future research could focus on exploring the influence of steric factors on biological activity and investigating the structure–activity relationship (SAR) of the studied compounds .
作用机制
Target of Action
Pyrrolidine derivatives, which include 3-(4-bromophenyl)pyrrolidine, have been found to exhibit a wide range of biological activities . These activities suggest that these compounds may interact with multiple targets, including enzymes, receptors, and ion channels .
Mode of Action
It is known that pyrrolidine derivatives can interact with their targets in various ways, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor function .
Biochemical Pathways
Given the broad range of activities exhibited by pyrrolidine derivatives, it is likely that multiple pathways are affected .
Pharmacokinetics
It is known that the pyrrolidine ring is a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring . These properties could potentially influence the ADME properties of 3-(4-Bromophenyl)pyrrolidine.
Result of Action
Pyrrolidine derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition . These activities suggest that 3-(4-Bromophenyl)pyrrolidine could have diverse effects at the molecular and cellular levels.
生化分析
Biochemical Properties
3-(4-Bromophenyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine
Cellular Effects
The effects of 3-(4-Bromophenyl)pyrrolidine on various cell types and cellular processes are diverse. In neuronal cells, it can influence cell signaling pathways by modulating the levels of neurotransmitters such as acetylcholine . This modulation can affect gene expression and cellular metabolism, potentially leading to changes in cell function and behavior. In non-neuronal cells, 3-(4-Bromophenyl)pyrrolidine may impact cellular processes such as proliferation, differentiation, and apoptosis, although specific studies are required to confirm these effects.
Molecular Mechanism
The molecular mechanism of action of 3-(4-Bromophenyl)pyrrolidine involves its binding interactions with biomolecules. By binding to acetylcholinesterase, it inhibits the enzyme’s activity, resulting in increased acetylcholine levels . This inhibition can lead to enhanced cholinergic signaling, which may have therapeutic implications for conditions such as Alzheimer’s disease. Additionally, 3-(4-Bromophenyl)pyrrolidine may interact with other enzymes and receptors, influencing their activity and downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Bromophenyl)pyrrolidine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3-(4-Bromophenyl)pyrrolidine is relatively stable under standard laboratory conditions . Its long-term effects on cellular function require further investigation. In vitro and in vivo studies have indicated that prolonged exposure to 3-(4-Bromophenyl)pyrrolidine can lead to sustained changes in cellular processes, although the exact nature of these changes is still being explored.
Dosage Effects in Animal Models
The effects of 3-(4-Bromophenyl)pyrrolidine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and improved neurotransmission . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
3-(4-Bromophenyl)pyrrolidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, potentially influencing its overall efficacy and safety. Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of 3-(4-Bromophenyl)pyrrolidine within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . These interactions can affect its localization and accumulation within specific cellular compartments, influencing its overall efficacy and safety profile.
Subcellular Localization
The subcellular localization of 3-(4-Bromophenyl)pyrrolidine can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
3-(4-bromophenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTSCISDZDBQEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





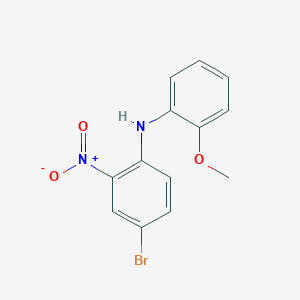
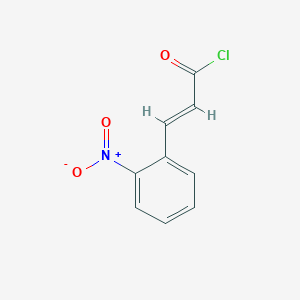

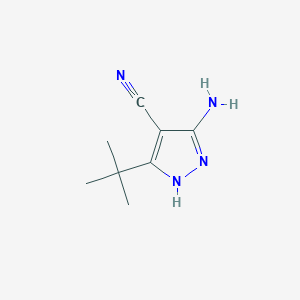
![Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3034158.png)
![4-Amino-1-((4-(3-methoxyphenylamino)pyrrolo[1,2-f][1,2,4]triazin-5-yl)methyl)piperidin-3-ol](/img/structure/B3034159.png)

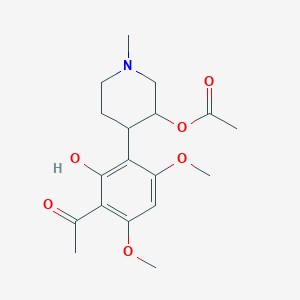
![5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B3034164.png)
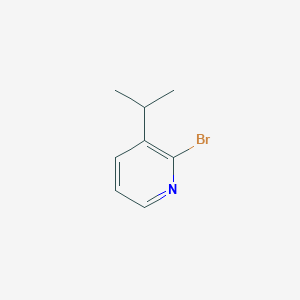
![5-(Aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B3034169.png)
